1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL hcl
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Overview
Description
1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL hcl is a useful research compound. Its molecular formula is C15H22ClF3N2O and its molecular weight is 338.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Properties
- A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols synthesized exhibited moderate antibacterial activity and high antioxidant activity in some hydrochlorides, showcasing potential for therapeutic use in combating bacterial infections and oxidative stress (Гаспарян et al., 2011).
Corrosion Inhibition
- Research on 3-amino alkylated indoles, which share a similar structure with the compound , revealed their efficacy as corrosion inhibitors for mild steel in acidic solutions. This indicates potential applications in industrial maintenance and protection (Verma et al., 2016).
Neuroprotection
- A compound closely related to the structure mentioned was identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, offering potential for neuroprotective therapies against glutamate toxicity (Chenard et al., 1995).
Properties
IUPAC Name |
1-(1-amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)14(21)6-8-20(9-7-14)13(11-19)10-12-4-2-1-3-5-12;/h1-5,13,21H,6-11,19H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSGRASKOHZPQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.